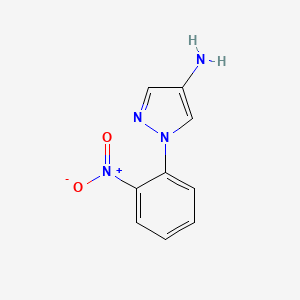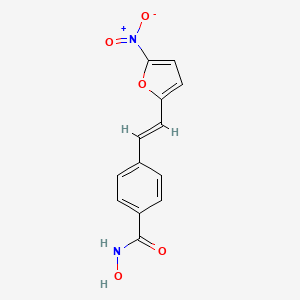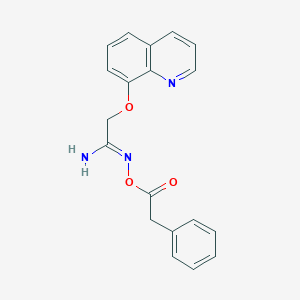![molecular formula C14H12OS2 B12887676 2,8-Bis(methylthio)dibenzo[b,d]furan CAS No. 87964-68-9](/img/structure/B12887676.png)
2,8-Bis(methylthio)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis(methylthio)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring. The presence of methylthio groups at the 2 and 8 positions of the dibenzofuran structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(methylthio)dibenzo[b,d]furan typically involves the introduction of methylthio groups to a dibenzofuran precursor. One common method is the reaction of dibenzofuran with methylthiol in the presence of a catalyst under controlled conditions. The reaction may proceed through electrophilic substitution, where the methylthio groups replace hydrogen atoms at the 2 and 8 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,8-Bis(methylthio)dibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio groups, yielding dibenzofuran.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dibenzofuran.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,8-Bis(methylthio)dibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,8-Bis(methylthio)dibenzo[b,d]furan depends on its interaction with molecular targets and pathways. The compound’s effects may be mediated through:
Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes influenced by the compound.
Comparison with Similar Compounds
Dibenzofuran: The parent compound without methylthio groups.
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: A derivative with diphenylphosphoryl groups instead of methylthio groups.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran.
Uniqueness: 2,8-Bis(methylthio)dibenzo[b,d]furan is unique due to the presence of methylthio groups, which impart distinct chemical and physical properties
Properties
CAS No. |
87964-68-9 |
|---|---|
Molecular Formula |
C14H12OS2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2,8-bis(methylsulfanyl)dibenzofuran |
InChI |
InChI=1S/C14H12OS2/c1-16-9-3-5-13-11(7-9)12-8-10(17-2)4-6-14(12)15-13/h3-8H,1-2H3 |
InChI Key |
YFHUCXOZZWHFAY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC3=C2C=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


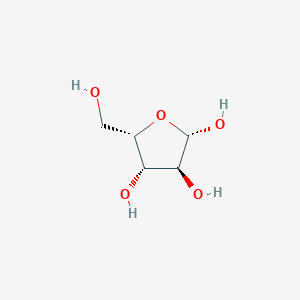
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
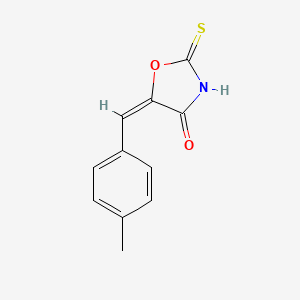
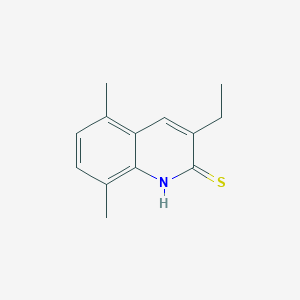
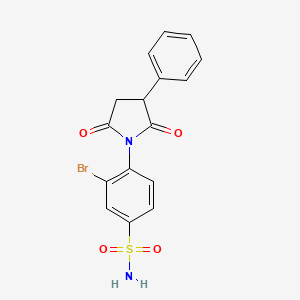
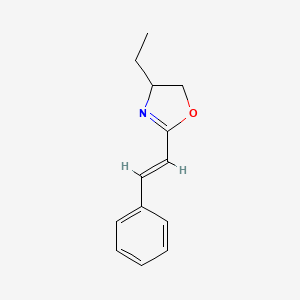
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)
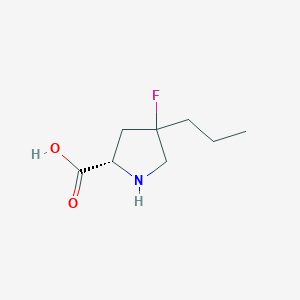
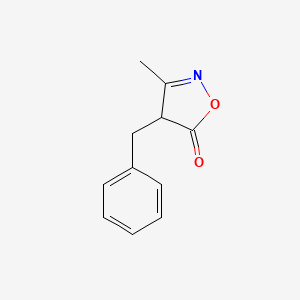
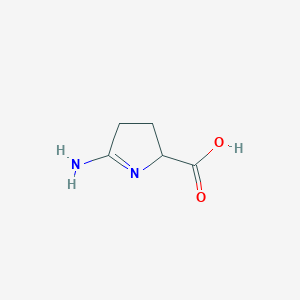
![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
